molecular formula C21H21N3O3 B2837906 2,3-dimethoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1171337-09-9

2,3-dimethoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Cat. No.: B2837906
CAS No.: 1171337-09-9
M. Wt: 363.417
InChI Key: YZBHHNLVACSCDX-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a synthetic cyclopenta[c]pyrazole derivative intended for research and development purposes. Compounds within this structural class have been investigated for their potential to modulate key biological pathways . Pyrazole derivatives are of significant interest in medicinal chemistry and are frequently explored as scaffolds for developing novel therapeutic agents, particularly as inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key inflammatory marker . The structure, featuring a benzamide group linked to a pyrazole core, is commonly associated with bioactive molecules. This product is provided for use in biochemical research, including target identification, mechanism of action studies, and as a building block in chemical synthesis. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,3-dimethoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-18-13-7-11-16(19(18)27-2)21(25)22-20-15-10-6-12-17(15)23-24(20)14-8-4-3-5-9-14/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBHHNLVACSCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

2,3-Dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs from the literature:

Table 1: Key Properties of 2,3-Dimethoxy-N-{2-phenylcyclopenta[c]pyrazol-3-yl}benzamide and Analogs

Compound Name Molecular Formula Substituents Purity (%) Melting Point (°C) Key Functional Groups
2,3-Dimethoxy-N-{2-phenylcyclopenta[c]pyrazol-3-yl}benzamide (Target Compound) C₂₂H₂₂N₃O₃ (hypothetical) 2,3-Dimethoxybenzamide; cyclopenta[c]pyrazole N/A N/A Methoxy, benzamide, pyrazole
N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b) C₁₃H₁₅N₃O Ethyl, methylpyrazole 62 150–152 Alkyl, pyrazole, benzamide
N-Isopropyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10c) C₁₄H₁₇N₃O Isopropyl, methylpyrazole 87 176–178 Branched alkyl, pyrazole
N-tert-Butyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10d-1) C₁₅H₁₉N₃O tert-Butyl, methylpyrazole 95 119–120 Bulky alkyl, pyrazole
2-[(4-Fluorophenyl)sulfanyl]-N-{2-phenylcyclopenta[c]pyrazol-3-yl}acetamide C₂₀H₁₈FN₃OS Fluorophenyl sulfanyl, cyclopenta[c]pyrazole N/A N/A Sulfanyl, fluorophenyl, acetamide

Key Observations

In contrast, the acetamide group in the fluorophenyl sulfanyl analog may reduce π-π stacking compared to the benzamide in the target compound.

Substituent Effects: Alkyl vs. Bulk and Purity: Bulky tert-butyl groups (10d-1, 95% purity) improve crystallinity and purity compared to smaller alkyl chains (10b, 62% purity), suggesting steric bulk stabilizes intermediates during synthesis . The target’s cyclopenta ring may similarly aid purification.

Functional Group Reactivity: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contrasts with the target’s dimethoxybenzamide, which lacks a hydroxy group but may participate in hydrogen bonding via methoxy oxygen.

Thermal Properties

Melting points for alkyl-substituted benzamides (10b–10d-1) vary widely (119–178°C), correlating with substituent bulk and symmetry. The target compound’s melting point is unreported but may exceed 150°C due to aromatic stacking and hydrogen bonding from methoxy groups .

Q & A

Q. What are the key differences between lab-scale and industrial-scale synthesis of this compound?

  • Methodological Answer : Scale-up requires transitioning from batch to continuous flow reactors for exothermic steps (e.g., cyclization). Optimize solvent recovery (e.g., switch from DMF to EtOAc for easier distillation) and implement PAT (Process Analytical Technology) for real-time HPLC monitoring. Catalytic hydrogenation (Pd/C) may replace stoichiometric reducing agents to improve E-factor .

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